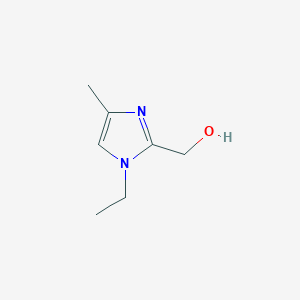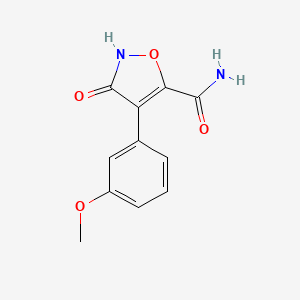
4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the oxazole ring, such as 1,2-oxazole, are often found in various biologically active molecules . The methoxyphenyl group is a common substituent in many organic compounds and is known to contribute to various chemical and physical properties .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the oxazole ring, which can be achieved through several methods, including cyclodehydration or condensation reactions . The methoxyphenyl group can be introduced through various methods such as Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure, including the positions of the atoms, the lengths and angles of the bonds, and the compound’s overall geometry .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve the oxazole ring or the methoxyphenyl group. For example, the oxazole ring can undergo reactions such as ring-opening, substitution, or addition reactions . The methoxyphenyl group can participate in various reactions, such as demethylation or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as the presence of the oxazole ring and the methoxyphenyl group . These factors can affect properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anticancer Activity
The compound has shown potential in anticancer drug discovery . Studies suggest that it exhibits cytotoxic activity against breast cancer through ERα inhibition . It has been compared favorably to tamoxifen, a well-known breast cancer medication, in molecular docking studies, indicating a strong binding affinity and potential efficacy .
Molecular Hybridization
This compound is part of a class of molecules known as chalcone-salicylate hybrids . These hybrids have been synthesized and studied for their broad spectrum of biological activities , particularly in the context of cancer research. The compound’s structure allows for innovative approaches in molecular hybridization, which could lead to new therapeutic agents .
Computational Drug Design
The compound’s structure has been established through various spectroscopic analyses, and it has been used in computational approaches like molecular docking and MD simulation. This makes it a valuable asset in in silico studies for predicting the behavior of new drugs and understanding their interactions at the molecular level .
Neuroprotective Effects
Related compounds, particularly those involving curcumin analogs, have been studied for their neuroprotective effects . While direct studies on EN300-22999713 are not available, its structural similarities to these compounds suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
Antioxidative Properties
The antioxidative properties of curcumin and its derivatives, which share structural features with EN300-22999713, have been well-documented. This suggests that EN300-22999713 could be explored for its antioxidative capabilities , which are crucial in combating oxidative stress-related diseases .
Synthetic Strategies and Characterization
EN300-22999713 serves as a model for developing synthetic strategies for creating soluble and crystallizable complexes. Its characterization contributes to the understanding of metal complexes with curcumin derivatives, which have significant medicinal applications .
Inhibition of Prostaglandin Production
Compounds structurally related to EN300-22999713 have been used to inhibit prostaglandin E2 production. This indicates potential applications in inflammatory diseases and conditions where prostaglandin synthesis needs to be controlled .
Mécanisme D'action
Safety and Hazards
The safety and hazards of similar compounds can depend on various factors, including their structure, reactivity, and the specific conditions under which they are handled . Proper safety measures should always be taken when handling these compounds, including the use of personal protective equipment and adequate ventilation .
Orientations Futures
The future directions in the study of similar compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include the development of new synthetic methods, the study of their biological activity, and their use in the development of new drugs or materials .
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-7-4-2-3-6(5-7)8-9(10(12)14)17-13-11(8)15/h2-5H,1H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKQIGWBIIVHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(ONC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-3-oxo-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)
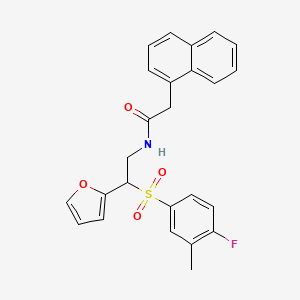

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)
![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)
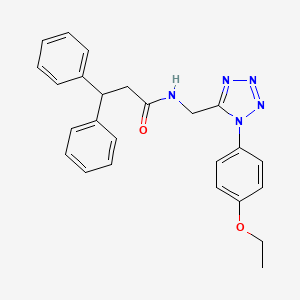
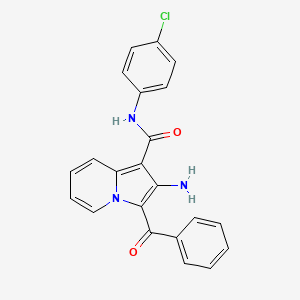
![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)
